Copper(I) trifluoromethanesulfonate

Overview

Description

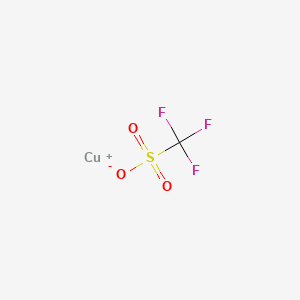

Copper(I) trifluoromethanesulfonate, also known as copper(I) triflate, is a copper-based compound with the chemical formula (CF3SO3Cu). It is widely used in organic synthesis as a catalyst due to its ability to facilitate various chemical reactions. The compound is known for its high reactivity and stability, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Traditional Synthetic Routes to Copper(I) Trifluoromethanesulfonate

Synproportionation of Copper(II) Triflate and Metallic Copper

One of the earliest methods for synthesizing CuOTf involves the synproportionation reaction between Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and metallic copper in the presence of triflic acid (HOTf) . This reaction, developed in the 1970s, proceeds via the following stoichiometry:

2 + \text{Cu} + 2 \, \text{HOTf} \rightarrow 2 \, \text{CuOTf} + \text{H}2

The process typically requires refluxing in acetonitrile (MeCN) under inert conditions to prevent oxidation. While this method achieves yields exceeding 90%, it suffers from several drawbacks:

-

Excess copper metal is necessary to drive the reaction to completion, complicating purification.

-

Residual triflic acid and solvent removal require vacuum distillation, which risks thermal decomposition of the product.

-

The product is inherently unstable and must be stored in dilute MeCN solutions with excess copper to inhibit oxidation .

Reaction of Copper(I) Oxide with Triflic Anhydride

An alternative approach involves reacting Copper(I) oxide (Cu₂O) with triflic anhydride ((CF₃SO₂)₂O) in benzene :

2\text{O} + (\text{CF}3\text{SO}2)2\text{O} \rightarrow 2 \, \text{CuOTf} \cdot \text{C}6\text{H}6 + \text{H}_2\text{O}

This method produces a benzene-solvated complex of CuOTf but faces challenges:

-

Incomplete conversion necessitates tedious purification steps.

-

Triflic anhydride is moisture-sensitive and expensive, limiting practicality.

-

The benzene solvent introduces safety and environmental concerns .

Electrochemical Synthesis: A Modern Paradigm

Batch Electrochemical Synthesis

A breakthrough in CuOTf synthesis emerged with electrochemical methods, which utilize copper electrodes and triflic acid in MeCN . The reaction mechanism involves:

-

Anodic oxidation of copper metal:

-

Cathodic reduction of protons from triflic acid:

The net reaction is:

Optimized conditions (0.1 M HOTf in MeCN, 50 mA current, 2.2 F mol⁻¹ charge) yield 96% pure [Cu(MeCN)₄]OTf after recrystallization . Key advantages include:

-

Minimal by-products (only H₂ gas).

-

No requirement for post-synthesis purification.

-

Enhanced stability due to acetonitrile coordination.

Table 1: Performance of Batch Electrolysis at Varied Electron Equivalents

| Electron Equivalents (F mol⁻¹) | Conversion to Benzaldehyde (%) |

|---|---|

| 1.0 | 20 |

| 1.5 | 100 |

| 2.2 | 100 |

Data adapted from continuous flow experiments .

Continuous Flow Electrochemical Synthesis

Continuous flow systems further refine the electrochemical approach by reducing interelectrode resistance and improving Faradaic efficiency . In a prototype reactor:

-

Residence time : 9.5 minutes per aliquot.

-

Throughput : 5 mol% catalyst aliquot in 25 minutes.

-

Conversion efficiency : 95% at 1.4 F mol⁻¹, reaching 100% at 1.6 F mol⁻¹ .

This method is particularly advantageous for on-demand synthesis , as the CuOTf solution can be directly transferred to catalytic reactions without intermediate handling.

Comparative Analysis of Synthetic Methods

Yield and Purity

| Method | Yield (%) | Purity Concerns |

|---|---|---|

| Synproportionation | >90 | Residual HOTf, Cu metal |

| Cu₂O + (CF₃SO₂)₂O | 70–80 | Benzene solvate, incomplete reaction |

| Batch Electrochemical | 96 | None (after recrystallization) |

| Continuous Flow Electrochemical | 95–100 | None |

Scalability and Practicality

-

Traditional methods require inert atmospheres, costly reagents, and complex work-ups, making them unsuitable for large-scale production.

-

Electrochemical synthesis operates under mild conditions (room temperature, ambient pressure) and scales linearly in flow systems, offering industrial potential .

Applications in Catalysis: Validating Synthesis Efficiency

CuOTf’s utility is exemplified in the aerobic oxidation of alcohols to aldehydes, a reaction pioneered by Stahl and co-workers . The electrochemical synthesis’s compatibility with this transformation was validated:

Chemical Reactions Analysis

Oxidation Reactions

CuOTf catalyzes aerobic oxidations by mediating electron transfer and oxygen activation. Key applications include:

Mechanistic Insight :

-

The copper(I) center activates molecular oxygen, forming reactive peroxo or oxo intermediates.

-

Substrate coordination facilitates hydrogen abstraction, followed by oxygen insertion .

Cycloaddition Reactions

CuOTf promotes [3+2] and [4+3] cycloadditions via π-Lewis acid activation:

| Reaction Type | Substrates | Product | Selectivity | Ref. |

|---|---|---|---|---|

| Azide-Alkyne | Alkynes, Azides | 1,2,3-Triazoles | >95% | |

| Epoxide-Diene | Epoxy enolsilanes, Dienes | 7-Membered rings | 88% ee |

Key Observations :

-

Epoxide ring opening by triflate generates silyl oxocarbenium ions, enabling diene attack .

-

Enantioselectivity arises from chiral ligand cooperation (e.g., silanediols) .

Cross-Coupling Reactions

CuOTf enables C–C and C–heteroatom bond formation under mild conditions:

| Coupling Partners | Catalytic System | Product | Yield | Ref. |

|---|---|---|---|---|

| Aryl boronic acids | CuOTf (5 mol%), Ligand-free | Biaryls | 70–85% | |

| Alkylzinc reagents | CuOTf, Chiral phosphine ligand | β-Alkyl carbonyls (90% ee) | 82% |

Notable Example :

-

Asymmetric conjugate addition of alkylzincs to α,β-unsaturated ketones achieves 90% enantiomeric excess (ee) using amino acid-derived ligands .

Electrophilic Substitutions

Triflate’s weak coordinating ability enhances electrophilicity in intermediates:

| Reaction | Substrate | Product | Conditions | Ref. |

|---|---|---|---|---|

| Glycosylation | Thioglycosides | β-Glycosides | 10 mol% TfOH, RT | |

| Friedel-Crafts | Indoles, Alkylidene malonates | Bis(indolyl)methanes | CH₂Cl₂, −20°C |

Mechanism :

-

CuOTf stabilizes oxocarbenium ions during glycosylation, directing nucleophilic attack to the β-face .

-

Triflate acts as a counterion, enhancing carbocation lifetime in Friedel-Crafts alkylations .

Radical Reactions

CuOTf participates in redox cycles to generate radicals:

| Process | Substrate | Product | Initiator | Ref. |

|---|---|---|---|---|

| Atom-transfer | N-Alkenyl sulfonamides | Pyrrolidines | Et₃B/O₂ | |

| Radiofluorination | Aryl boronic esters | ¹⁸F-Labeled arenes | DMAP·OTf, 100°C |

Key Feature :

-

Cu(I)/Cu(II) cycling mediates single-electron transfers, enabling C–F bond formation under mild conditions .

Enantioselective Catalysis

CuOTf-ligand systems achieve high stereocontrol:

| Ligand Type | Reaction | ee | Yield | Ref. |

|---|---|---|---|---|

| Silanediols | Indole addition to malonates | 73% | 93% | |

| Chiral phosphines | Conjugate additions | 90% | 82% |

Synergy :

Comparative Reactivity

| Property | CuOTf | Cu(OTf)₂ (Cu(II)) |

|---|---|---|

| Oxidation State | +1 | +2 |

| Lewis Acidity | Moderate | Strong |

| Preferred Reactions | Redox-neutral processes | Oxidative couplings |

| Stability | Air-sensitive | Air-stable |

Scientific Research Applications

Copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.

Biology: It is used in the modification of biomolecules and in the study of enzyme-catalyzed reactions.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which copper(I) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination with the copper center. This coordination facilitates the formation of reactive intermediates, which then undergo various transformations. The copper center can also stabilize transition states, lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Copper(I) trifluoromethanesulfonate is unique in its high reactivity and stability compared to other copper-based catalysts. Similar compounds include:

Copper(II) trifluoromethanesulfonate: A copper(II) salt with similar applications but different oxidation states and reactivity.

Copper(I) bromide: Another copper(I) compound used in organic synthesis but with different reactivity and selectivity.

Copper(I) iodide: Used in similar applications but with different solubility and reactivity profiles.

This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.

Biological Activity

Copper(I) trifluoromethanesulfonate (CuOTf) is an organometallic compound that has garnered attention for its unique biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of CuOTf, supported by case studies, research findings, and data tables.

This compound is typically synthesized through the reaction of copper(II) trifluoromethanesulfonate with various reducing agents, often resulting in a stable complex in solution. The compound appears as a grey to tan powder with a melting point of approximately 160°C. Its molecular formula is , and it has been characterized for its catalytic properties in organic synthesis, particularly in photochemical reactions .

Antimicrobial Activity

Mechanism of Action:

Copper ions are known for their antimicrobial properties, which have been utilized since ancient times. CuOTf exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves the disruption of microbial cell membranes and the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Case Studies:

- In vitro Studies: Research has demonstrated that CuOTf effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Dermal Absorption Studies: Studies on dermal absorption indicated that complexes formed with CuOTf could penetrate skin layers effectively, offering potential for topical antimicrobial treatments .

Anticancer Activity

Mechanism of Action:

CuOTf has shown promise in inducing apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of oxidative stress responses. The compound's ability to form stable complexes with biomolecules allows it to interact with DNA, disrupting transcription processes and leading to cell death .

Case Studies:

- Breast Cancer Models: In vitro tests using breast cancer cell lines (e.g., MCF-7) revealed that CuOTf complexes could induce apoptosis more effectively than conventional chemotherapeutics like cisplatin, with reported IC50 values significantly lower than those of standard treatments .

- Mechanistic Insights: Research indicates that CuOTf may enhance the production of pro-apoptotic factors such as TNF-α, leading to increased apoptosis in multidrug-resistant cancer cells .

Comparative Data on Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Target Pathogen/Cell Line | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 5 µg/mL | Disruption of cell membrane |

| Antimicrobial | S. aureus | 3 µg/mL | Generation of reactive oxygen species |

| Anticancer | MCF-7 (breast cancer) | 0.5 µM | Induction of apoptosis via caspase pathway |

| Anticancer | PC3 (prostate cancer) | 0.8 µM | DNA interaction and oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and handling Copper(I) trifluoromethanesulfonate complexes to ensure stability?

this compound is often stabilized as a benzene or toluene complex (e.g., [Cu(OTf)]·C₆H₆) to prevent oxidation. Synthesis typically involves reacting copper(I) precursors with trifluoromethanesulfonic acid under inert conditions (argon/nitrogen). Key handling precautions include:

- Storage : In airtight containers under inert gas, protected from moisture and light .

- Handling : Use gloves, protective eyewear, and respiratory masks to avoid inhalation of dust. Avoid contact with strong oxidizers, which may trigger decomposition .

- Stability testing : Monitor via FT-IR for ligand dissociation and X-ray diffraction for structural integrity .

Q. How does this compound act as a catalyst in cross-coupling reactions?

The trifluoromethanesulfonate (OTf⁻) anion is weakly coordinating, enabling the Cu(I) center to activate substrates like alkynes or aryl halides. For example, in asymmetric conjugate additions, the catalyst facilitates oxidative addition of organozinc reagents to enones. Reaction optimization requires:

- Solvent selection : Anhydrous acetonitrile or dichloromethane to prevent hydrolysis .

- Ligand design : Chiral ligands (e.g., phosphoramidites) to enhance enantioselectivity .

- Kinetic studies : Monitor reaction progress via GC-MS or NMR to identify rate-limiting steps .

Q. What safety precautions are critical when working with this compound?

Despite limited toxicity data (e.g., no acute toxicity values in SDS), assume hazards based on copper salts and triflic acid byproducts:

- Exposure mitigation : Use fume hoods for reactions generating sulfur oxides or hydrogen fluoride .

- Waste disposal : Segregate waste for professional treatment to avoid environmental release of copper residues .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies may arise from variations in:

- Ligand-to-metal ratios : Titrate ligand amounts to optimize coordination geometry (e.g., via UV-Vis spectroscopy) .

- Moisture content : Use Karl Fischer titration to ensure solvent dryness; trace water deactivates Cu(I) via oxidation .

- Substrate purity : Analyze starting materials via HPLC to rule out inhibitory impurities .

- Reaction scaling : Differences in heat/mass transfer in batch vs. flow systems may alter yields .

Q. What experimental strategies are effective for characterizing this compound’s stability under reaction conditions?

Advanced methodologies include:

- In situ XAFS/XANES : Probe Cu oxidation state changes during catalysis .

- EPR spectroscopy : Detect paramagnetic Cu(II) species indicating oxidation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures of complexes under inert vs. oxidative atmospheres .

Q. How can this compound be utilized in synthesizing heterometallic complexes for materials science?

The OTf⁻ ligand’s lability allows co-complexation with other metals (e.g., Zn, Fe). Example approaches:

- Stepwise ligand substitution : React [Cu(OTf)] with metal acetylacetonates (e.g., Fe(acac)₃) to form heterodimetallic species .

- Electrochemical deposition : Use Cu(I)-OTf as a precursor for copper selenide nanoparticles via solvothermal reduction .

- Single-crystal XRD : Confirm heterometallic structure and bonding motifs .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current toxicity data for this compound, and how can researchers address them?

Most SDS entries report "no data available" for acute toxicity, ecotoxicity, and carcinogenicity . Mitigation strategies:

- Alternative assays : Use in vitro models (e.g., zebrafish embryos) to assess acute toxicity .

- Environmental fate studies : Track copper accumulation in wastewater via ICP-MS after catalytic reactions .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

DFT calculations can:

Properties

IUPAC Name |

copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHGRUPNQLZHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-44-3 | |

| Record name | Copper(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.